REACTION_SMILES
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[Cl:23][CH2:24][Cl:25].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([CH2:8][n:9]2[c:10]([CH2:17][CH2:18][CH2:19][CH3:20])[n:11][c:12]([Cl:16])[c:13]2[CH2:14][OH:15])[cH:21][cH:22]1.[O:26]=[Mn:27]=[O:28]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([CH2:8][n:9]2[c:10]([CH2:17][CH2:18][CH2:19][CH3:20])[n:11][c:12]([Cl:16])[c:13]2[CH:14]=[O:15])[cH:21][cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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CCCCc1nc(Cl)c(CO)n1Cc1ccc([N+](=O)[O-])cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCc1nc(Cl)c(CO)n1Cc1ccc([N+](=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Mn]=O
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Name
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|
Type
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product
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Smiles
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CCCCc1nc(Cl)c(C=O)n1Cc1ccc([N+](=O)[O-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |